9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that combines elements of pyrazole, benzoxazine, and chloroaromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including Friedel-Crafts acylation, nitration, and cyclization reactions. The process begins with the acylation of a suitable aromatic precursor, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps lead to the formation of the pyrazolo[1,5-c][1,3]oxazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-c][1,3]oxazine derivatives .
Scientific Research Applications
9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: May serve as a probe or tool in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action for 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 9-Chloro-1’-isopropyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 9-Bromo-1’-isopropyl-2-p-tolyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
Uniqueness
What sets 9-Chloro-5-isopropyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further study .
Properties
CAS No. |
303061-28-1 |
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Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
9-chloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21ClN2O2/c1-12(2)20-23-18(16-10-14(21)6-9-19(16)25-20)11-17(22-23)13-4-7-15(24-3)8-5-13/h4-10,12,18,20H,11H2,1-3H3 |
InChI Key |
CYHQCUBKDGXDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
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